molecular formula C16H20N2O2 B12069715 tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate

Katalognummer: B12069715
Molekulargewicht: 272.34 g/mol
InChI-Schlüssel: NZCOWXGPOIKZMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

The synthesis of tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Aminocyclopropyl Group: The aminocyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Analyse Chemischer Reaktionen

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring or the aminocyclopropyl group, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Biological Studies: It is used in biological assays to investigate its effects on cellular pathways and protein interactions.

    Chemical Biology: The compound serves as a probe in chemical biology to study enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a building block in organic synthesis.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the aminocyclopropyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-(1-aminocyclopropyl)-1H-indole-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of an indole ring, which may result in different biological activities and chemical reactivity.

    tert-Butyl 3-(1-aminocyclopropyl)pyrrolidine-1-carboxylate: The pyrrolidine analog has a different ring structure, potentially leading to variations in its pharmacological properties.

    tert-Butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate: This compound contains an azetidine ring, which may affect its stability and reactivity compared to the indole derivative.

The uniqueness of this compound lies in its indole ring structure, which is known for its biological relevance and ability to interact with various molecular targets.

Eigenschaften

Molekularformel

C16H20N2O2

Molekulargewicht

272.34 g/mol

IUPAC-Name

tert-butyl 3-(1-aminocyclopropyl)indole-1-carboxylate

InChI

InChI=1S/C16H20N2O2/c1-15(2,3)20-14(19)18-10-12(16(17)8-9-16)11-6-4-5-7-13(11)18/h4-7,10H,8-9,17H2,1-3H3

InChI-Schlüssel

NZCOWXGPOIKZMO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C3(CC3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.